4-(4-Methoxybenzoyl)benzonitrile
Overview
Description
4-(4-Methoxybenzoyl)benzonitrile is an organic compound with the molecular formula C15H11NO2 It is characterized by the presence of a methoxy group (-OCH3) attached to a benzoyl group, which is further connected to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(4-Methoxybenzoyl)benzonitrile involves the reaction of 4-methoxybenzoyl chloride with benzonitrile in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound can be achieved through a one-pot synthesis method. This involves oximating 4-methoxybenzaldehyde in an organic solvent with an oximating agent to form 4-methoxybenzaldehyde oxime. The oxime is then dehydrated in the presence of a dehydrating agent to yield this compound. This method is advantageous due to its high yield and product purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzoyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products Formed
Oxidation: 4-(4-Carboxybenzoyl)benzonitrile
Reduction: 4-(4-Methoxybenzoyl)benzylamine
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-(4-Methoxybenzoyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions.
Medicine: It is investigated for its potential pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Methoxybenzoyl)benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The methoxy and nitrile groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzonitrile
- 4-(Trifluoromethyl)benzonitrile
- 4-Chlorobenzonitrile
- 4-Methylbenzonitrile
Uniqueness
4-(4-Methoxybenzoyl)benzonitrile is unique due to the presence of both a methoxy group and a benzoyl group attached to the benzonitrile core. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
4-(4-methoxybenzoyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-14-8-6-13(7-9-14)15(17)12-4-2-11(10-16)3-5-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZVSJCLGALFPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446500 | |
Record name | 4-(4-Methoxybenzoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27645-60-9 | |
Record name | 4-(4-Methoxybenzoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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